molecular formula C9H18O3 B8447658 3-Ethyl-3-(3-hydroxypropyl)oxymethyl-oxetane

3-Ethyl-3-(3-hydroxypropyl)oxymethyl-oxetane

Cat. No.: B8447658
M. Wt: 174.24 g/mol
InChI Key: DKBJETRCOHGWRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-3-(3-hydroxypropyl)oxymethyl-oxetane is a useful research compound. Its molecular formula is C9H18O3 and its molecular weight is 174.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H18O3

Molecular Weight

174.24 g/mol

IUPAC Name

3-[(3-ethyloxetan-3-yl)methoxy]propan-1-ol

InChI

InChI=1S/C9H18O3/c1-2-9(7-12-8-9)6-11-5-3-4-10/h10H,2-8H2,1H3

InChI Key

DKBJETRCOHGWRJ-UHFFFAOYSA-N

Canonical SMILES

CCC1(COC1)COCCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a glass flask having an internal volume of 2000 ml equipped with a stirrer, a thermometer, a dropping funnel, and a reflux condenser, 285 g (3.7 mol) of 1,3-propanediol, 12.1 g (37.5 mmol) of tetrabutylammonium bromide, 72 g (2.2 mol) of 96 mass % sodium hydroxide, and 150 ml of toluene were added and heated up to 80° C. while stirring. Then, 324 g (1.5 mol) of 3-ethyl-3-methanesulfonyloxymethyloxetane with a purity of 90 mass % synthesized in (1) above was gently dropped while keeping the liquid temperature from 80° C. to 90° C. to carry out a reaction at the same temperature range for two hours. After completing the reaction, the reaction solution (a bisoxetane ether compound was generated as little as 7%; value analyzed by gas chromatography) was added with 300 ml of water to separate into a water layer and an organic layer. The water layer thus obtained was extracted with 200 ml of toluene, and the extract (toluene layer) was mixed with the previous organic layer to concentrate under reduced pressure. By distilling the concentrate thus obtained under reduced pressure (from 135° C. to 137° C., 1.1 kPa), 152 g of 3-ethyl-3-(3-hydroxypropyl)oxymethyl-oxetane with a purity of 97% (value analyzed by gas chromatography) as a colorless liquid was obtained (isolated yield based on 3-ethyl-3-methanesulfonyloxymethyloxetane=56%).
Quantity
285 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
12.1 g
Type
catalyst
Reaction Step One
Name
3-ethyl-3-methanesulfonyloxymethyloxetane
Quantity
324 g
Type
reactant
Reaction Step Two
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
bisoxetane ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four

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